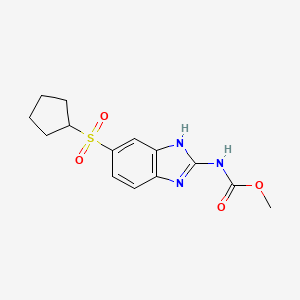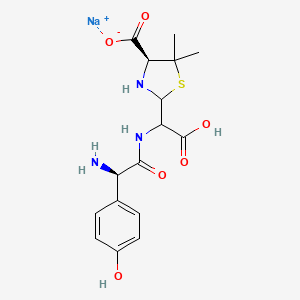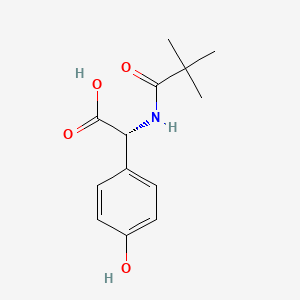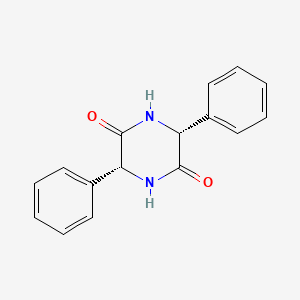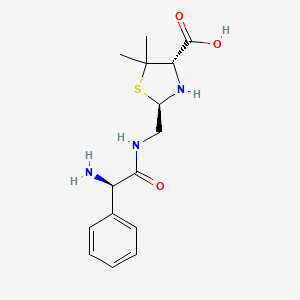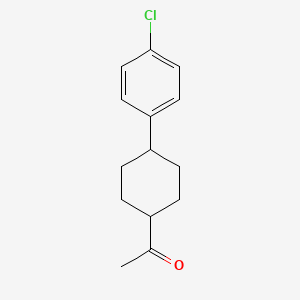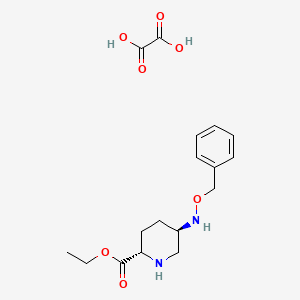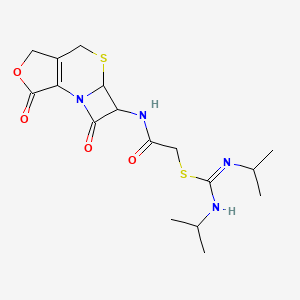
Cefathiamidine Lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Biodegradable Polymer Synthesis
Cefathiamidine Lactone can be utilized in the synthesis of biodegradable polymers. These polymers have significant potential due to their biodegradability in the presence of enzymes, which is crucial for medical applications such as controlled drug-release systems, resorbable surgical threads, implants, and tissue scaffolds .
Medical Drug Production
The compound’s ability to form a broad scope of derivatives makes it valuable in the pharmaceutical industry. It can be used for the production of drugs where its lactone structure may play a role in the design of molecules with specific pharmacokinetic properties .
Sustainable Material Development
In the field of sustainable materials, Cefathiamidine Lactone can contribute to the development of green solvents and fuel precursors. Its role as a platform compound in future bio-based economies is being explored, emphasizing the need for sustainable and environmentally friendly materials .
Flavor and Fragrance Industry
The volatile nature of lactones, including Cefathiamidine Lactone, makes them suitable for use as flavors and fragrances. They are widely applied in the food, cosmetics, and pharmaceutical industries to enhance aroma and taste .
Microbial Biosynthesis
There is potential for microbial biosynthesis of Cefathiamidine Lactone, which could lead to more sustainable production methods. Identifying and engineering microorganisms capable of biosynthesizing lactones from carbohydrates or renewable lipids is a key research area .
Antimicrobial Applications
Cefathiamidine Lactone may have applications in antimicrobial treatments. The structure of lactones can be designed to exhibit higher hydrogen bonding potential to specific receptors, which could be leveraged in the design of new antimicrobial agents .
Safety and Hazards
Cefathiamidine Lactone may pose certain safety hazards. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Mecanismo De Acción
Target of Action
Cefathiamidine Lactone, like other cephalosporins, primarily targets bacterial penicillin-binding proteins (PBPs) which are essential for the synthesis of the bacterial cell wall . These proteins are involved in the final stages of assembling the bacterial cell wall, and their inhibition leads to a weakened cell wall that ruptures, resulting in bacterial cell death .
Mode of Action
Cefathiamidine Lactone acts as a covalent inhibitor of PBPs. It binds to these proteins and disrupts peptidoglycan synthesis, an essential process for bacterial cell wall formation . This disruption leads to a weakened cell wall, which eventually ruptures, causing bacterial cell death .
Biochemical Pathways
As a cephalosporin, it is known to interfere with the cross-linking of peptidoglycan chains, which are a major component of the bacterial cell wall . This interference disrupts the integrity of the cell wall, leading to cell lysis and death .
Pharmacokinetics
The pharmacokinetics of Cefathiamidine Lactone in children have been studied, and it was found that body weight significantly impacts the pharmacokinetics of this drug . The study showed that the median values of estimated clearance and the volume of distribution were 0.22 (0.09–0.29) L/h/kg and 0.34 (0.24–0.41) L/kg, respectively . These findings suggest that dosing adjustments may be necessary based on the patient’s body weight .
Result of Action
The primary result of Cefathiamidine Lactone’s action is the death of bacterial cells. By inhibiting the PBPs and disrupting the synthesis of the bacterial cell wall, the structural integrity of the cell is compromised. This leads to cell lysis and the eventual death of the bacterial cell .
Action Environment
The action of Cefathiamidine Lactone can be influenced by various environmental factors. For instance, in patients with augmented renal clearance, the drug may be cleared more quickly, potentially leading to subtherapeutic antibiotic concentrations . Therefore, careful monitoring and dose adjustments may be necessary in such patients to ensure effective treatment .
Propiedades
IUPAC Name |
[2-[(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)amino]-2-oxoethyl] N,N'-di(propan-2-yl)carbamimidothioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4S2/c1-8(2)18-17(19-9(3)4)27-7-11(22)20-12-14(23)21-13-10(5-25-16(13)24)6-26-15(12)21/h8-9,12,15H,5-7H2,1-4H3,(H,18,19)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKQBDIOPXYUGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=NC(C)C)SCC(=O)NC1C2N(C1=O)C3=C(COC3=O)CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How is cefathiamidine lactone formed and how can it be identified?
A1: Cefathiamidine lactone is formed through hydrolysis of cefathiamidine, particularly under accelerated storage conditions. [, ] This degradation process has been observed in studies analyzing the stability of cefathiamidine. [, ] Identification of cefathiamidine lactone can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS) alongside UV spectroscopy. [] This method allows for separation and identification of cefathiamidine lactone from other compounds, including cefathiamidine itself. []
Q2: What is the significance of identifying cefathiamidine lactone in pharmaceutical preparations?
A2: Identifying cefathiamidine lactone is crucial for quality control and stability studies of cefathiamidine products. [] Its presence as a major degradation product highlights potential stability concerns for cefathiamidine formulations. [, ] Understanding the formation and presence of cefathiamidine lactone can contribute to the development of more stable formulations and appropriate storage conditions for cefathiamidine, ultimately ensuring the efficacy and safety of the pharmaceutical product.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

